1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a structurally complex molecule featuring a pyrrolidin-2-one core substituted with a 4-chlorophenyl group at position 1 and a piperazine moiety at position 2. The piperazine ring is further functionalized with a pyridin-2-ylcarbonyl group, contributing to its unique pharmacological and physicochemical properties.
Properties
Molecular Formula |
C21H21ClN4O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(pyridine-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-4-6-17(7-5-16)26-14-15(13-19(26)27)20(28)24-9-11-25(12-10-24)21(29)18-3-1-2-8-23-18/h1-8,15H,9-14H2 |
InChI Key |
HVMLONDTSZUCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidin-2-one core, followed by the introduction of the 4-chlorophenyl group and the pyridin-2-ylcarbonyl-piperazinyl moiety. Common reagents and conditions include:
Starting Materials: Pyrrolidin-2-one, 4-chlorobenzene, pyridine-2-carboxylic acid, piperazine.
Reagents: Coupling agents like EDCI or DCC, catalysts such as palladium on carbon (Pd/C), and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Conditions: Reactions may be carried out under inert atmosphere (e.g., nitrogen or argon) and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Reagents like alkyl halides or halogenating agents (e.g., N-bromosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially hydrogenated compounds.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating cell cycle progression. A notable study demonstrated that a related compound significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological applications. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to therapeutic effects in conditions such as anxiety and depression .
Anti-inflammatory Activity
Inhibition of cyclooxygenase (COX) enzymes is a well-established mechanism for anti-inflammatory drugs. Compounds similar to 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one have shown selective COX-II inhibitory activity, suggesting their use in treating inflammatory disorders. A study reported that specific derivatives exhibited significant anti-inflammatory effects in animal models .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of the compound assessed their cytotoxic effects on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with one derivative showing an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Neuropharmacological Evaluation
In a preclinical study evaluating the anxiolytic effects of the compound, rodents treated with specific doses exhibited reduced anxiety-like behaviors in established behavioral assays compared to controls. These findings support further investigation into its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, such as signal transduction, metabolic, or gene expression pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of arylpiperazine-pyrrolidin-2-one derivatives. Key structural variations among analogs include:
- Substituents on the phenyl ring: 4-Chlorophenyl (target compound): Associated with high alpha2-adrenoceptor (AR) affinity (pKi = 7.29) in compound 18 (1-{3-[4-(4-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) . 2-Chlorophenyl: Exhibits higher alpha1-AR affinity (pKi = 7.13) in compound 7 . 2-Ethoxyphenyl: Demonstrates potent prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in compound 13 . 2,4-Difluorophenyl: Found in S-73, which shows sustained hypotensive effects (>1 hour duration) at 2.5 mg/kg iv .
- Heterocyclic modifications :
- Pyridin-2-ylcarbonyl (target compound): The pyridine ring may enhance metabolic stability or receptor interaction compared to simpler aryl groups.
- Thiophene or pyrazole : Compounds like 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5) and MK45 (thiophene-containing) highlight the role of heterocycles in modulating solubility and target engagement .
Pharmacological Profiles
Biological Activity
The compound 1-(4-Chlorophenyl)-4-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and piperazine moieties. Such synthetic pathways have been documented in various studies, showcasing different methodologies that enhance yield and purity.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of specific enzymes : The compound has shown potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis .
- Modulation of neurotransmitter systems : Given its structural similarity to known psychoactive compounds, it may interact with neurotransmitter receptors, influencing mood and cognition.
Pharmacological Effects
Several studies have evaluated the pharmacological effects of this compound:
- Antidepressant-like effects : In animal models, the compound demonstrated significant antidepressant-like activity, suggesting its potential application in treating mood disorders.
- Anti-inflammatory properties : It has shown promise in reducing inflammation markers, indicating potential therapeutic use in inflammatory diseases .
Case Studies
-
Study on NAMPT Inhibition :
- A study focused on the inhibition of NAMPT by this compound demonstrated IC50 values indicating effective inhibition comparable to established inhibitors. This suggests a promising avenue for cancer therapy where NAMPT is often overexpressed.
-
Neuropharmacological Assessment :
- Another investigation assessed the neuropharmacological profile in rodent models, revealing enhanced cognitive function and reduced anxiety-like behavior when administered at specific dosages.
Data Tables
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with key residues in target proteins, supporting its potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
